molecular formula C10H7ClFN3OS B12242163 N-(4-chloro-3-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(4-chloro-3-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12242163
M. Wt: 271.70 g/mol
InChI Key: CNYCJWLXWZLBGL-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-(4-chloro-3-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-chloro-3-fluoroaniline with appropriate reagents to form the thiadiazole ring. . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

N-(4-chloro-3-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-(4-chloro-3-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C10H7ClFN3OS

Molecular Weight

271.70 g/mol

IUPAC Name

N-(4-chloro-3-fluorophenyl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C10H7ClFN3OS/c1-5-9(17-15-14-5)10(16)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,13,16)

InChI Key

CNYCJWLXWZLBGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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